molecular formula C17H21Cl2NO2 B4577090 1-({4-[(4-chlorobenzyl)oxy]benzyl}amino)propan-2-ol hydrochloride

1-({4-[(4-chlorobenzyl)oxy]benzyl}amino)propan-2-ol hydrochloride

Cat. No.: B4577090
M. Wt: 342.3 g/mol
InChI Key: LCNRAJADUITKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-[(4-chlorobenzyl)oxy]benzyl}amino)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 4-(4-chlorobenzyloxy)-α-[(1-methylethyl)amino]-benzenemethanol hydrochloride. It belongs to the class of beta-adrenergic agonists and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Structural Analysis and Tautomerism

The compound has been investigated for its structural characteristics, particularly focusing on tautomerism and protonation behaviors. One study detailed the structure of similar compounds, highlighting the importance of understanding their tautomeric forms and how protonation affects their chemical behavior, which is crucial for their potential applications in material science and pharmaceuticals (Holschbach et al., 2003).

Schiff Base Derivatives

Research into Schiff base derivatives of related compounds has shown interesting properties, including their crystalline structures and hydrogen bonding patterns. These studies are significant for the development of new materials and pharmaceuticals. For instance, the investigation into Schiff base derivatives has led to insights into their polymeric frameworks and equilibrium structures, which could inform the design of novel compounds with desired properties (Khalid et al., 2018).

Protective Strategies in Organic Synthesis

The compound's related chemical structures have been used in organic synthesis, particularly as protective groups for hydroxyl and amino functionalities. This application is critical in the synthesis of complex organic molecules, where selective reactivity is required. A study demonstrated the use of protective strategies for amino alcohols, highlighting the orthogonal protection strategy for hydroxyl and amino functionalities (Ramesh et al., 2005).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

In pharmacological research, compounds with structural similarities to the compound have been synthesized and analyzed for their affinity to beta-adrenoceptors. This research contributes to the development of more effective and selective beta-blockers, with potential applications in treating cardiovascular diseases (Rzeszotarski et al., 1979).

Properties

IUPAC Name

1-[[4-[(4-chlorophenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2.ClH/c1-13(20)10-19-11-14-4-8-17(9-5-14)21-12-15-2-6-16(18)7-3-15;/h2-9,13,19-20H,10-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNRAJADUITKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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